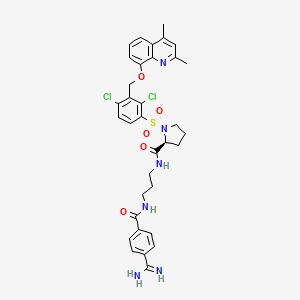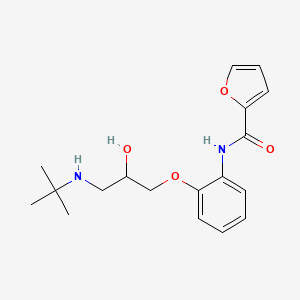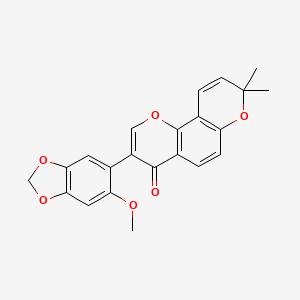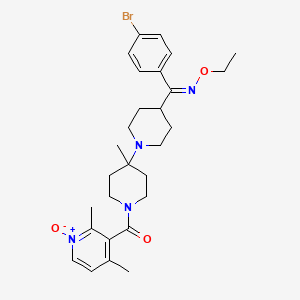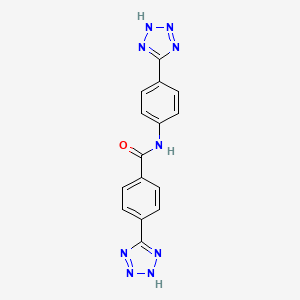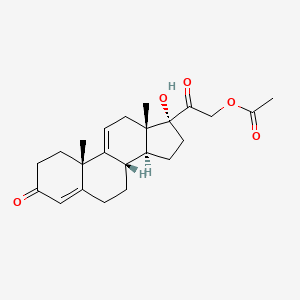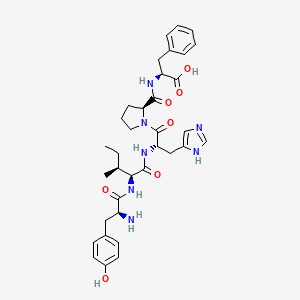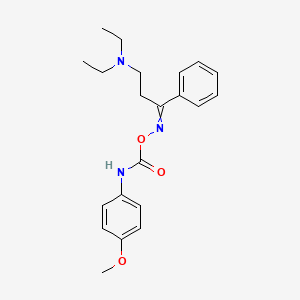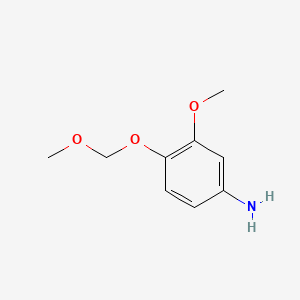
ビスフェノールB
概要
説明
ビスフェノールBは、ビスフェノールファミリーに属する化学化合物であり、ジフェニルメタンに関連する工業用化学物質です。this compoundは、メチレン架橋によって連結された2つのヒドロキシフェニル官能基を特徴としています。 主にプラスチックやエポキシ樹脂の製造に使用されています .
製法
合成経路と反応条件
This compoundは、フェノールとブタノンの縮合反応によって合成されます。この反応は通常、塩酸などの酸触媒を用いて行われます。このプロセスには、以下の手順が含まれます。
フェノールとブタノンの混合: 反応物は反応容器内で混合されます。
酸触媒の添加: 塩酸が添加されて反応を触媒します。
加熱: 混合物が加熱されて縮合反応を促進します。
工業生産方法
工業的な設定では、this compoundの生産は同様のプロセスに従いますが、より大規模です。反応条件は、収率と純度を最大限に高めるように最適化されています。 連続フローリアクターと高度な精製技術が採用され、this compoundの効率的な生産が確保されています .
科学的研究の応用
Bisphenol B has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Bisphenol B is studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Research is conducted on its potential health effects and its role as an endocrine disruptor.
Industry: Bisphenol B is used in the production of various consumer products, including food containers, water bottles, and thermal paper
作用機序
ビスフェノールBは、さまざまな分子標的と経路と相互作用することによって、その効果を発揮します。
内分泌かく乱: this compoundは、天然ホルモンの構造を模倣しており、エストロゲン受容体などのホルモン受容体に結合することができます。
タンパク質への結合: This compoundは、トランスサイレチンなどのタンパク質に結合し、その機能に影響を与え、生理学的プロセスの変化につながる可能性があります.
シグナル伝達経路: それは、細胞の成長、分化、代謝に関与するものを含め、さまざまなシグナル伝達経路を活性化または阻害することができます.
類似化合物の比較
This compoundは、ビスフェノールA、ビスフェノールS、ビスフェノールFなど、他のビスフェノールと類似しています。しかし、これらの化合物と区別できる独自の特性を備えています。
ビスフェノールA: ポリカーボネートプラスチックやエポキシ樹脂の製造に広く使用されています。this compoundは類似した構造をしていますが、反応性と毒性プロファイルが異なります。
ビスフェノールS: 一部の用途でビスフェノールAの代替品として使用されています。this compoundは、化学的特性と用途が異なります。
類似化合物のリスト
- ビスフェノールA
- ビスフェノールS
- ビスフェノールF
- ビスフェノールAP
- ビスフェノールAF
- ビスフェノールBP
- ビスフェノールC
- ビスフェノールE
- ビスフェノールG
- ビスフェノールM
- ビスフェノールPH
- ビスフェノールTMC
- ビスフェノールZ
生化学分析
Biochemical Properties
Bisphenol B has been found to interact with various enzymes, proteins, and other biomolecules, thereby influencing biochemical reactions . It has been reported to exhibit endocrine-disrupting properties, similar to BPA
Cellular Effects
Bisphenol B has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bisphenol B has been reported to induce developmental toxicity in zebrafish via oxidative stress .
Molecular Mechanism
The molecular mechanism of Bisphenol B’s action involves its interaction with nuclear receptors . It can affect the normal function of these receptors, thereby influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Bisphenol B have been observed to change over time in laboratory settings . Studies have shown that Bisphenol B can have significant long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Bisphenol B have been observed to vary with different dosages in animal models . Some studies have reported threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Bisphenol B is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Bisphenol B is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can influence its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
Bisphenol B is synthesized through the condensation reaction of phenol and butanone. The reaction typically involves the use of an acid catalyst such as hydrochloric acid. The process includes the following steps:
Mixing phenol and butanone: The reactants are mixed in a reaction vessel.
Addition of acid catalyst: Hydrochloric acid is added to catalyze the reaction.
Heating: The mixture is heated to facilitate the condensation reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure bisphenol B.
Industrial Production Methods
In industrial settings, the production of bisphenol B follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of bisphenol B .
化学反応の分析
反応の種類
ビスフェノールBは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、酸化されてキノンを生成することができます。
還元: それは、還元されてヒドロキノンを生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノン
還元: ヒドロキノン
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: それは、ポリカーボネートプラスチックやエポキシ樹脂の合成におけるモノマーとして使用されています。
生物学: this compoundは、内分泌かく乱作用とその生物系への影響について研究されています。
医学: その潜在的な健康への影響とその内分泌かく乱物質としての役割について研究が行われています。
類似化合物との比較
Bisphenol B is similar to other bisphenols, such as bisphenol A, bisphenol S, and bisphenol F. it has unique properties that distinguish it from these compounds:
Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins. Bisphenol B has a similar structure but different reactivity and toxicity profiles.
Bisphenol S: Used as a substitute for bisphenol A in some applications. Bisphenol B has different chemical properties and applications.
List of Similar Compounds
- Bisphenol A
- Bisphenol S
- Bisphenol F
- Bisphenol AP
- Bisphenol AF
- Bisphenol BP
- Bisphenol C
- Bisphenol E
- Bisphenol G
- Bisphenol M
- Bisphenol PH
- Bisphenol TMC
- Bisphenol Z
特性
IUPAC Name |
4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVITOHKHWFJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022442 | |
| Record name | Bisphenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g | |
| Record name | Bisphenol B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystal or tan granules | |
CAS No. |
77-40-7 | |
| Record name | Bisphenol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisphenol B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bisphenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1-methylpropylidene)bisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPHENOL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bisphenol B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120.5 °C | |
| Record name | Bisphenol B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bisphenol B (2,2-Bis(4-hydroxyphenyl)butane) compare to Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane) in terms of estrogenic activity?
A: Both in vitro and in vivo studies indicate that Bisphenol B can exert similar or even greater estrogenic activity compared to Bisphenol A. [] Studies show that Bisphenol B can bind to and activate estrogen receptors, leading to downstream effects such as cell proliferation and gene expression changes. [, ]
Q2: What are the specific effects of Bisphenol B on male reproductive health?
A: Studies in rats have shown that exposure to Bisphenol B can lead to alterations in spermatogenesis, including lower testis weight, altered sperm parameters, and decreased height of seminiferous tubules. [] In zebrafish, Bisphenol B exposure resulted in lower egg production, hatching rate, and viability. [] These effects are likely mediated through Bisphenol B’s ability to decrease testosterone production and exert estrogenic activity. [, ]
Q3: Does Bisphenol B induce oxidative stress and DNA damage?
A: Yes, research indicates that Bisphenol B can induce oxidative stress and DNA damage in rat spermatozoa, particularly at higher concentrations. [] In vitro studies showed increased DNA fragmentation and reactive oxygen species (ROS) formation in sperm cells exposed to Bisphenol B. [] Similarly, in vivo studies demonstrated DNA damage in the higher dose groups of rats exposed to Bisphenol B for 28 days. []
Q4: What is the evidence for the classification of Bisphenol B as an endocrine-disrupting chemical?
A: According to the World Health Organization (WHO) definition, an endocrine-disrupting chemical demonstrates a) adverse effects, b) endocrine activity, and c) plausible mechanistic links between the observed endocrine activity and adverse effects. Subchronic studies have reported adverse effects of Bisphenol B on reproductive function in rats and zebrafish. [] Mechanistic studies show Bisphenol B can decrease testosterone production and exhibit estrogenic activity, potentially explaining the observed reproductive impairments. [] This evidence supports the classification of Bisphenol B as an endocrine disruptor.
Q5: How does Bisphenol B affect mitochondrial activity?
A: Research on human adrenocortical carcinoma cells reveals that Bisphenol B can affect mitochondrial activity, potentially through mechanisms involving oxidative phosphorylation uncoupling and oxidative stress. [, ] This can lead to both hyperstimulation and inhibition of cellular respiration depending on the concentration and duration of exposure. []
Q6: What are the long-term effects of prenatal exposure to Bisphenol B in rats?
A: Prenatal exposure to Bisphenol B through drinking water in rats has been linked to alterations in the male offspring's reproductive system development, including changes in antioxidant enzyme levels, plasma testosterone and estrogen concentrations, and histological changes in the testes and epididymis. []
Q7: How is Bisphenol B metabolized in living organisms?
A: Studies using rat liver S9 fractions have shown that Bisphenol B undergoes metabolic activation, increasing its estrogenic activity. [] The primary metabolic pathway involves the formation of an isobutenylphenol dimer through a radical recombination mechanism. [] In plants, such as carrot cells, Bisphenol B is metabolized through glycosylation, methoxylation, and conjugation. []
Q8: Does the structure of Bisphenol B influence its biotransformation?
A: Yes, the structure of Bisphenol B, particularly the substituent groups on the bisphenol framework, influences its biotransformation. [] The presence of electron-withdrawing or electron-donating groups can affect the electronic cloud distribution of the phenolic hydroxyl groups, impacting their oxidation by enzymes like tyrosinase. []
Q9: What analytical techniques are commonly used to detect and quantify Bisphenol B in various matrices?
A9: Several analytical methods have been developed for the determination of Bisphenol B in different matrices, including:
Q10: How effective are current analytical methods in detecting Bisphenol B in complex matrices?
A: Advanced techniques like LC-MS/MS and GC-MS have proven effective in detecting and quantifying trace amounts of Bisphenol B even in complex matrices like indoor dust, food, and environmental samples. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of Bisphenol B levels for risk assessment and monitoring purposes.
Q11: What is Bisphenol B's role in the development of polymers?
A: Bisphenol B is used in the synthesis of acetylene-terminated benzoxazine monomers, which can polymerize to form thermosets with high thermal stability and adhesive strength. [] The presence of ethynyl groups in the Bisphenol B-derived monomer accelerates the ring-opening polymerization, leading to a lower curing temperature and improved properties compared to traditional benzoxazine polymers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

